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  • Product: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride
  • CAS: 1432754-20-5

Core Science & Biosynthesis

Foundational

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride CAS number and properties

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride: A Key Intermediate in Modern Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic design and s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, particularly substituted pyridines, form the structural core of a vast number of pharmaceuticals. Among these, 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride has emerged as a critical building block, valued for its unique electronic and steric properties that enable the construction of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties to its application in the synthesis of targeted therapies.

Core Compound Identification and Properties

CAS Number: 1432754-20-5[1][2][3]

Molecular Formula: C₇H₉BrCl₂N₂[3]

Molecular Weight: 271.97 g/mol [1][3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reaction steps and for handling and storage. The presence of bromine and chlorine atoms on the pyridine ring, along with the chiral center at the ethylamine substituent, provides multiple points for synthetic diversification and specific molecular interactions.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1432754-20-5[1][2][3]
Molecular Formula C₇H₉BrCl₂N₂[3]
Formula Weight 271.97[1]
Purity Typically >95%[1]

Strategic Importance in Pharmaceutical Synthesis

The primary value of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents.[4] Its structure is particularly well-suited for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases.[4]

The rationale behind its utility can be broken down as follows:

  • The Pyridine Core: A common scaffold in medicinal chemistry that can mimic biological structures and participate in hydrogen bonding.

  • Halogen Substituents (Br and Cl): These atoms serve as versatile synthetic handles. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of molecular fragments. The chlorine atom also influences the electronic properties of the ring and can be a site for nucleophilic substitution under specific conditions.

  • The Ethylamine Side Chain: This functional group provides a point for amide bond formation, reductive amination, or other conjugations to build out the final drug molecule. The nitrogen atom is often crucial for interacting with key residues in the active site of a target enzyme, such as a kinase.

G cluster_0 Core Compound cluster_1 Synthetic Transformations cluster_2 Therapeutic Target Class cluster_3 Disease Areas A 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine HCl B Palladium-Catalyzed Cross-Coupling (at Br) A->B is a precursor for C Amide Bond Formation (at NH2) A->C is a precursor for D Further Derivatization B->D C->D E Kinase Inhibitors D->E leads to F Oncology E->F treats G Inflammatory Diseases E->G treats

Role in Drug Discovery Workflow.

Conceptual Synthesis Protocol

While the precise, proprietary synthesis routes used by chemical suppliers are not publicly detailed, a logical and scientifically sound pathway can be conceptualized based on established organic chemistry principles. The following represents a plausible multi-step synthesis.

Objective: To synthesize 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine from a suitable precursor.

Pillar of Trustworthiness: Each step in this conceptual protocol relies on well-documented and high-yielding chemical transformations, ensuring a high probability of success and a self-validating process.

Step 1: Synthesis of the Ketone Intermediate

The synthesis would likely begin with a pre-halogenated pyridine, such as 2,3-dibromo-5-chloropyridine. A Grignard reaction or similar organometallic addition of an acetyl group would yield the ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone. This ketone is a critical precursor to the final amine.

Step 2: Reductive Amination

The ketone is then converted to the desired primary amine. This is classically achieved through reductive amination. The ketone is first reacted with an ammonia source (like ammonium acetate) or hydroxylamine to form an imine or oxime intermediate in situ. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

G Start 2,3-Dibromo-5-chloropyridine Step1 1. Organometallic Acetylation (e.g., with a Grignard reagent) Forms the Ketone Intermediate Start->Step1 Intermediate 1-(3-Bromo-5-chloropyridin-2-yl)ethanone Step1->Intermediate Step2 2. Reductive Amination (e.g., NH3 source + NaBH4) Converts Ketone to Amine Intermediate->Step2 Product 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Step2->Product FinalStep 3. Salt Formation (with HCl) Provides stable final product Product->FinalStep FinalProduct 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine HCl FinalStep->FinalProduct

Conceptual Synthetic Workflow.
Step 3: Purification and Salt Formation

The resulting racemic amine would be purified using standard techniques like column chromatography. Finally, treatment with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) would precipitate the desired 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride salt, which can be isolated by filtration.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is not publicly available. However, based on the known hazards of structurally similar halogenated pyridines and aromatic amines, a high degree of caution is warranted.[5][6]

Hazard Profile (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Irritation: Expected to cause skin and serious eye irritation.[5][6]

  • Respiratory: May cause respiratory irritation.[5][6]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing as needed.[7]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully arranged functional groups offer chemists a reliable and versatile platform for constructing novel molecules with therapeutic potential, particularly in the highly competitive and impactful field of kinase inhibitor development. Understanding its properties, synthesis, and safe handling is essential for any research, development, or manufacturing professional working at the forefront of pharmaceutical sciences.

References

  • MySkinRecipes. (n.d.). 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride.
  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride. Retrieved from [Link]

  • ChemSigma. (n.d.). 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride [1432754-20-5]. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 2-Bromo-5-chloropyridine.
  • Acros Organics. (2018). SAFETY DATA SHEET 3-Bromo-5-chloro-2-hydroxypyridine.

Sources

Exploratory

Physicochemical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics are not merely academic data points; they are the very determinants of a drug candidate's behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a novel active pharmaceutical ingredient (API) such as 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a comprehensive physicochemical characterization is the bedrock upon which successful formulation, preclinical, and clinical studies are built.[1][2] The selection of a salt form, in this case, the hydrochloride, is a strategic decision often made to enhance properties like solubility and stability over the free base.[3][4][5] This guide provides an in-depth exploration of the key physicochemical attributes of this compound, detailing not just the "what" but the "why" and "how" of their experimental determination.

Chemical Identity and Structural Elucidation

A foundational step in the characterization of any API is the unambiguous confirmation of its chemical structure and molecular formula.

  • Chemical Name: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

  • Molecular Formula: C₇H₈BrClN₂ · HCl

  • Molecular Weight: 286.97 g/mol (for the hydrochloride salt); 250.51 g/mol (for the free base)

  • Chemical Structure: (Image of the chemical structure of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride would be placed here in a full whitepaper)

The structure is characterized by a substituted pyridine ring, a chiral center at the ethylamine side chain, and the presence of two halogen atoms, bromine and chlorine. The hydrochloride salt is formed by the protonation of the primary amine. The structural confirmation would be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

Summary of Key Physicochemical Parameters

For a compound at the developmental stage, a summary table provides a crucial at-a-glance overview of its properties. The following table represents a hypothetical, yet realistic, profile for a molecule of this class, which will be expounded upon in the subsequent sections.

PropertyPredicted/Typical ValueSignificance in Drug Development
Melting Point 195-205 °CPurity indicator, solid-state stability
Aqueous Solubility pH-dependentAffects dissolution rate and bioavailability
pKa ~7.5 - 8.5Governs ionization state and pH-solubility profile
LogP (Octanol/Water) 2.0 - 3.0Predicts membrane permeability and lipophilicity
Hygroscopicity Slightly hygroscopicInfluences handling, storage, and formulation stability
Polymorphism Potential for multiple formsCan impact solubility, stability, and manufacturability

Aqueous Solubility: A Cornerstone of Bioavailability

The solubility of an API in aqueous media across the physiological pH range is a critical determinant of its oral absorption.[7][8] For an ionizable compound like 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, solubility is expected to be pH-dependent.[9]

Causality Behind Experimental Choices

The choice of a shake-flask method at a controlled temperature (37 °C) mimics physiological conditions.[10] The use of buffers spanning the gastrointestinal pH range (pH 1.2 to 6.8) is mandated by regulatory guidelines to assess solubility in different parts of the gut.[10] Determining solubility at these points allows for the construction of a pH-solubility profile, which is essential for predicting in vivo dissolution.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffer solutions at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per pharmacopoeial standards.[10]

  • Sample Preparation: Add an excess amount of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride to vials containing a known volume of each buffer. The excess solid ensures that equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C.[10] Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium.[10]

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be performed in triplicate at each pH.[10]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_api Add Excess API to Buffers prep_buffers->add_api equilibrate Equilibrate at 37°C (Shake-Flask) add_api->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample quantify Quantify by HPLC filter_sample->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[11] For a basic compound like 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine, the pKa of its conjugate acid dictates its degree of ionization at different physiological pHs. This, in turn, profoundly affects its solubility, absorption, and interaction with biological targets.[12][13]

Causality Behind Experimental Choices

Potentiometric titration is a robust and widely accepted method for pKa determination. It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the buffering region around the pKa. Spectrophotometric methods are also common, particularly for compounds with a chromophore that changes with ionization state.[11] Capillary electrophoresis is another powerful technique for determining pKa values.[14]

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Solution Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH. For the hydrochloride salt of a base, you would titrate with a strong base.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point. Specialized software is often used to analyze the titration data and derive the pKa value.

Logical Flow for pKa Determination

G start Dissolve API in Solvent titrate Titrate with Standardized Base start->titrate monitor Monitor pH Continuously titrate->monitor plot Plot pH vs. Titrant Volume monitor->plot analyze Determine pKa from Titration Curve plot->analyze end pKa Value analyze->end

Caption: Logical flow for pKa determination via potentiometric titration.

Lipophilicity (LogP): A Key to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental parameter in drug design.[15] It provides a measure of a compound's ability to cross biological membranes, which is crucial for absorption and distribution.[16][17] For orally administered drugs, a LogP value in a specific range (often cited in Lipinski's Rule of 5 as <5) is generally desirable.[17]

Causality Behind Experimental Choices

The shake-flask method is the traditional "gold standard" for LogP determination. N-octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes. The requirement to measure the concentration in both phases provides a direct and accurate determination of the partition coefficient.

Experimental Protocol: Shake-Flask Method for LogP Determination
  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the free base of the API (prepared from the hydrochloride salt) in one of the phases. Combine known volumes of the aqueous and n-octanol phases in a separation funnel.

  • Equilibration: Shake the funnel for a sufficient period to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the API in each phase using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow for LogP Determination

G step1 Step 1: Preparation Pre-saturate n-octanol and aqueous phase step2 Step 2: Partitioning Dissolve API and mix phases step1->step2 step3 Step 3: Equilibration Shake to allow partitioning step2->step3 step4 Step 4: Analysis Separate phases and quantify API concentration in each step3->step4 step5 Step 5: Calculation P = [API]octanol / [API]aqueous LogP = log10(P) step4->step5

Caption: Step-by-step workflow for LogP determination.

Solid-State Characterization: Stability and Manufacturability

The solid-state properties of an API, including its melting point, crystallinity, and potential for polymorphism, are critical for ensuring the stability, quality, and consistent performance of the final drug product.[18]

Melting Point

The melting point is a useful indicator of purity. A sharp melting range typically suggests a pure crystalline substance. It is commonly determined using Differential Scanning Calorimetry (DSC), which also provides information about the heat of fusion.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal form.[18] Different polymorphs can have different solubilities, stabilities, and dissolution rates, making a thorough polymorphism screen essential. Techniques like X-Ray Powder Diffraction (XRPD), DSC, and microscopy are used to identify and characterize different polymorphic forms.[18][19]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter that can affect the physical and chemical stability of the API, as well as its flow properties during manufacturing. Dynamic Vapor Sorption (DVS) is the standard technique used to quantify hygroscopicity.

Chemical Stability

Assessing the chemical stability of an API under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[4] As a hydrochloride salt, 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is generally expected to have improved stability compared to its free base form.[3]

Forced Degradation Studies

Forced degradation studies involve exposing the API to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods.

Conclusion

The comprehensive physicochemical characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is a multi-faceted endeavor that forms the scientific foundation for its development as a potential therapeutic agent. The properties detailed in this guide—solubility, pKa, LogP, solid-state characteristics, and stability—are interconnected and collectively dictate the biopharmaceutical performance and manufacturability of the API. The experimental protocols described herein represent robust, validated approaches that, when executed with precision, provide the critical data needed to guide formulation strategies, support regulatory filings, and ultimately, advance a promising molecule towards the clinic.

References

  • Gjoystdal, L., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • ChemScene. (n.d.). 1374651-62-3 | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol.
  • Johnson, K. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights.
  • Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Simon, A., et al. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. AKJournals.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Ruiz, R., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
  • Maltseva, E., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC - NIH.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Stolarczyk, B., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Al-Ghanim, A. M. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Prothero, J. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.

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Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

For Immediate Release [City, State] – January 23, 2026 – In the intricate landscape of modern drug discovery, the precise understanding of a molecule's mechanism of action is paramount. This technical guide delves into t...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – In the intricate landscape of modern drug discovery, the precise understanding of a molecule's mechanism of action is paramount. This technical guide delves into the core functionalities of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. Synthesizing current research and projecting future applications, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The substituted pyridine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride emerges as a particularly valuable building block, primarily in the development of kinase inhibitors for targeted cancer therapies.[2] Its unique structural architecture, featuring a halogenated pyridine ring coupled with a chiral ethanamine side chain, provides a versatile scaffold for engaging with the active sites of protein kinases, enzymes that play a critical role in cellular signaling and proliferation.[2][3]

The Kinase Inhibitor Hypothesis: A Putative Mechanism of Action

Based on its documented use as a synthetic intermediate, the primary mechanism of action for derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is the inhibition of protein kinases.[2] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental process in signal transduction. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth and survival.

Kinase inhibitors derived from this scaffold are hypothesized to function as ATP-competitive inhibitors . This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation event. This competitive inhibition effectively shuts down the downstream signaling cascade initiated by the kinase.

Structural Insights into Kinase Binding

The key structural features of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine contribute to its efficacy as a kinase inhibitor scaffold:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.

  • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms at the 3 and 5 positions of the pyridine ring are critical for modulating the electronic properties of the ring and can engage in halogen bonding or hydrophobic interactions within the active site, enhancing binding affinity and selectivity.

  • The Ethanamine Side Chain: This chiral side chain can be further functionalized to interact with specific amino acid residues outside the immediate hinge region, contributing to both potency and selectivity for the target kinase.

While direct structural evidence for the binding of this specific ethanamine hydrochloride is not yet publicly available, analysis of structurally related kinase inhibitors provides a compelling model for its interaction with the kinase active site. For instance, the BCR-ABL inhibitor Asciminib utilizes a related 3-bromo-1-(3-chloropyridin-2-yl) intermediate, highlighting the importance of this halogenated pyridine core in achieving potent and selective kinase inhibition.[4]

Potential Kinase Targets and Downstream Signaling Pathways

Research on kinase inhibitors derived from similar scaffolds, such as 3-aminopyridin-2-ones, has identified potential targets including Monopolar Spindle 1 (MPS1) and Aurora kinases .[5][6] These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Inhibition of these and other oncogenic kinases would disrupt major signaling pathways crucial for cancer cell survival and proliferation, such as:

  • RAS/MAPK Pathway: Controls cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: Regulates cell growth, metabolism, and survival.

The specific kinase or kinases targeted by a drug molecule derived from 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride will ultimately determine the precise downstream cellular consequences.

Elucidating the Mechanism: A Practical Guide to Experimental Validation

For researchers working with novel compounds derived from this intermediate, a systematic approach is essential to definitively characterize the mechanism of action. The following experimental workflow provides a comprehensive strategy for target identification, validation, and mechanistic understanding.

Phase 1: Target Identification and Initial Characterization

The initial step is to identify the primary protein target(s) of the compound.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Target Identification Compound Compound KinomeScan Kinome-Wide Binding Assay (e.g., KINOMEscan®) Compound->KinomeScan In vitro binding Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Compound->Cellular_Thermal_Shift In-cell target engagement Affinity_Chromatography Affinity Chromatography coupled to Mass Spectrometry Compound->Affinity_Chromatography Target pull-down Putative_Targets Putative_Targets KinomeScan->Putative_Targets Cellular_Thermal_Shift->Putative_Targets Affinity_Chromatography->Putative_Targets

Caption: Workflow for identifying putative kinase targets.

Protocol 1: Kinome-Wide Binding Assay (e.g., KINOMEscan®)

  • Objective: To assess the binding affinity of the test compound against a large panel of recombinant human kinases.

  • Principle: A competition binding assay where the test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase in the panel. The amount of test compound-bound kinase is quantified.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. The compound is serially diluted and incubated with a panel of kinases. c. The binding events are measured, typically using a quantitative PCR readout linked to the kinase. d. Binding affinity (Kd) values are calculated for each kinase.

  • Interpretation: Kinases with low Kd values are considered high-affinity targets.

Phase 2: Biochemical Validation of Kinase Inhibition

Once putative targets are identified, the next step is to validate their inhibition using in vitro biochemical assays.

Experimental Workflow for Biochemical Validation

G cluster_1 Biochemical Validation Putative_Target Putative_Target Kinase_Glo Luminescence-based Kinase Assay (e.g., Kinase-Glo®) Putative_Target->Kinase_Glo ADP_Glo Luminescence-based Kinase Assay (e.g., ADP-Glo™) Putative_Target->ADP_Glo IC50 Determine IC50 Value Kinase_Glo->IC50 ADP_Glo->IC50 Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) IC50->Mechanism_of_Inhibition Validated_Target Validated_Target Mechanism_of_Inhibition->Validated_Target

Caption: Workflow for biochemical validation of kinase inhibition.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Objective: To quantify the inhibitory effect of the compound on the enzymatic activity of the target kinase.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity results in more remaining ATP, leading to a higher luminescent signal.

  • Procedure: a. Set up a kinase reaction containing the purified target kinase, its substrate, and ATP. b. Add serial dilutions of the test compound to the reaction wells. c. Incubate to allow the kinase reaction to proceed. d. Add the Kinase-Glo® reagent, which contains luciferase and luciferin. e. Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 3: Cellular and Functional Characterization

The final phase involves assessing the compound's activity in a cellular context to understand its functional consequences.

Experimental Workflow for Cellular Characterization

G cluster_2 Cellular & Functional Assays Validated_Target Validated_Target Western_Blot Western Blot Analysis of Downstream Substrates Validated_Target->Western_Blot Cell_Proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) Validated_Target->Cell_Proliferation Functional_Outcome Functional_Outcome Western_Blot->Functional_Outcome Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V staining) Cell_Cycle->Apoptosis Apoptosis->Functional_Outcome

Caption: Workflow for cellular and functional characterization.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To confirm that the compound inhibits the target kinase's activity within a cell by measuring the phosphorylation status of its known downstream substrates.

  • Procedure: a. Treat cancer cell lines known to have active signaling through the target kinase with varying concentrations of the test compound. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate. d. Detect the antibody binding using chemiluminescence or fluorescence.

  • Interpretation: A dose-dependent decrease in the phosphorylated form of the substrate, without a significant change in the total protein level, indicates on-target inhibition.

Table 1: Summary of Key Experimental Assays

AssayPurposeKey Output
KINOMEscan®Broadly screen for kinase binding targets.Binding affinity (Kd)
Cellular Thermal Shift Assay (CETSA)Confirm target engagement in a cellular environment.Thermal stability shift
Kinase-Glo® / ADP-Glo™Quantify enzymatic inhibition.IC50 value
Western BlotAssess inhibition of downstream signaling in cells.Phospho-protein levels
Cell Proliferation AssaysDetermine the effect on cancer cell growth.GI50 (growth inhibition)
Flow CytometryAnalyze effects on the cell cycle and apoptosis.Cell cycle distribution, apoptotic cell population

Conclusion and Future Directions

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride represents a privileged scaffold in the design of novel kinase inhibitors. While its primary mechanism of action is inferred to be ATP-competitive inhibition of protein kinases, the precise targets and the full scope of its therapeutic potential are still under active investigation. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to elucidate the specific mechanisms of action of new chemical entities derived from this promising intermediate. Future research will likely focus on synthesizing and profiling libraries of compounds based on this scaffold to identify inhibitors with high potency and selectivity for novel and challenging kinase targets, ultimately paving the way for the next generation of targeted therapies.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).
  • 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. (n.d.).
  • US Patent No. 8829195 - Regulations.gov. (2021). Retrieved January 23, 2026, from [Link]

  • WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2023). Retrieved January 23, 2026, from [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - NIH. (2025). Retrieved January 23, 2026, from [Link]

  • Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH. (2018). Retrieved January 23, 2026, from [Link]

  • SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR - European Patent Office - EP 2952510 B1. (2014). Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - MDPI. (2021). Retrieved January 23, 2026, from [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025). Retrieved January 23, 2026, from [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (2011). Retrieved January 23, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). Retrieved January 23, 2026, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (2024). Retrieved January 23, 2026, from [Link]

  • Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC - NIH. (2022). Retrieved January 23, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed. (2018). Retrieved January 23, 2026, from [Link]

  • Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - MDPI. (2024). Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC - PubMed Central. (2025). Retrieved January 23, 2026, from [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - NIH. (2023). Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Exploratory

Fragment Focus: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride and Its Potential as a Privileged Scaffold for Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, efficient starting points for inhibitor design. This guide focuses on the specific fragment, 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride , a compound distinguished by a di-halogenated pyridine core and a chiral aminomethyl group. While this exact fragment is not extensively documented in public literature, its constituent motifs are prevalent in numerous potent kinase inhibitors. This document serves as a prospective guide for researchers, outlining the scientific rationale, proposed synthesis, and a comprehensive experimental workflow for evaluating and optimizing this fragment into a lead compound. We will dissect its structural features, propose a robust screening and validation cascade, and detail strategies for structure-guided optimization, thereby providing a complete roadmap for leveraging this promising chemical starting point.

Introduction: The Rationale for the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a common driver of many diseases, making them high-value therapeutic targets. The ATP-binding site, a highly conserved pocket, has been the primary focus of inhibitor design.

A key challenge is achieving selectivity, as off-target inhibition can lead to toxicity. The 2-aminopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design. Its nitrogen atoms and the exocyclic amine are perfectly positioned to form a canonical hydrogen bond pattern with the "hinge" region of the kinase ATP-binding site, mimicking the adenine moiety of ATP itself. This bidentate interaction provides a strong binding anchor, making it an ideal foundation for a fragment.

The subject of this guide, 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine , builds upon this validated core with specific, strategically placed functional groups:

  • Chiral Ethylamine Group: The (S)- or (R)-methyl group can probe a specific hydrophobic pocket near the hinge, offering an immediate route to improved affinity and selectivity compared to a simple amine.

  • Di-halogenation (Bromo and Chloro): These atoms serve two critical purposes. Firstly, they can form halogen bonds—a type of non-covalent interaction with backbone carbonyls or other electron-rich residues—that can significantly enhance binding affinity. Secondly, they provide orthogonal chemical handles for subsequent optimization, allowing for targeted chemical elaboration to explore different vectors within the ATP pocket.

This combination of a proven hinge-binding motif with features that enable both enhanced initial binding and straightforward chemical evolution makes this fragment a highly attractive starting point.

Proposed Synthesis and Characterization

A robust and scalable synthesis is paramount for any fragment campaign. Below is a proposed, reliable synthetic route based on established pyridine chemistry.

Synthetic Workflow

The synthesis can be approached via a multi-step process starting from commercially available 2-amino-5-chloropyridine.

Synthesis_Workflow A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine (Intermediate 1) A->B 1. Bromination NBS N-Bromosuccinimide (NBS) NBS->B C 1-(3-Bromo-5-chloropyridin-2-yl)ethanone (Intermediate 2) B->C 2. Acetylation D Racemic Amine (Free Base) C->D 3. Reductive Amination E 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride (Final Product) D->E 4. Salt Formation Reagent1 Diazotization (NaNO2, HBr) then Acetylacetone/Cu(acac)2 Reagent1->C Reagent2 Reductive Amination (e.g., NH4OAc, NaBH3CN) Reagent2->D Reagent3 HCl in Ether Reagent3->E

Caption: Proposed multi-step synthesis of the target fragment.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

  • Rationale: Selective bromination at the C3 position is required. The amino group is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. Since C5 is already chlorinated, the reaction is directed to C3. N-Bromosuccinimide (NBS) is a mild and reliable brominating agent for such activated systems.

  • Protocol:

    • Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 2-amino-3-bromo-5-chloropyridine, by column chromatography or recrystallization.

Step 2: Conversion to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

  • Rationale: This step replaces the amino group with an acetyl group, which will then be converted to the final ethylamine. A Sandmeyer-type reaction followed by coupling is a plausible approach. The target ketone intermediate, 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one, is a known compound.

  • Protocol:

    • Suspend 2-amino-3-bromo-5-chloropyridine (1.0 eq) in an aqueous solution of HBr (48%).

    • Cool to -5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of acetylacetone and a copper catalyst (e.g., Cu(acac)₂) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the catalyst mixture.

    • Allow the reaction to proceed, monitoring for nitrogen evolution, and then stir at room temperature overnight.

    • Perform a standard aqueous workup and extract the ketone product. Purify by chromatography.

Step 3: Reductive Amination to the Amine

  • Rationale: Reductive amination is a classic and highly effective method for converting ketones to primary amines. Using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a standard, mild condition that selectively reduces the intermediate imine in situ.

  • Protocol:

    • Dissolve the ketone intermediate (1.0 eq) in methanol.

    • Add ammonium acetate (10-20 eq) to the solution.

    • Stir for 30 minutes, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours until the ketone is consumed (monitor by LC-MS).

    • Carefully acidify the mixture with 1M HCl to pH ~2 to destroy excess borohydride, then basify with 6M NaOH to pH ~10.

    • Extract the free amine product with dichloromethane, dry, and concentrate to yield the racemic amine.

Step 4: Hydrochloride Salt Formation

  • Rationale: The final amine is typically converted to a hydrochloride salt to improve its solubility in aqueous buffers used for screening and to enhance its stability and handling properties.

  • Protocol:

    • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Required Characterization Data
AnalysisExpected Result for Final ProductPurpose
¹H NMR Peaks corresponding to pyridyl, methine (CH), and methyl (CH₃) protons.Confirms chemical structure and purity.
¹³C NMR Peaks for all unique carbon atoms in the molecule.Confirms carbon skeleton.
LC-MS Single peak with correct mass-to-charge ratio [M+H]⁺.Confirms molecular weight and purity.
HRMS High-resolution mass for exact molecular formula confirmation.Provides elemental composition.
Chiral HPLC (For resolved enantiomers) Two well-separated peaks for the racemic mixture; single peak for an enantiomerically pure sample.Determines enantiomeric excess (e.e.).

Fragment Screening and Hit Validation Cascade

Once synthesized and characterized, the fragment must be screened against a panel of kinases to identify initial "hits." The goal of fragment screening is to detect weak but high-quality binding events (typically in the high µM to low mM range) that can be optimized.

Screening_Cascade cluster_primary Primary Screening (High-Throughput) cluster_secondary Hit Confirmation & Orthogonal Validation cluster_structural Structural Biology P1 Thermal Shift Assay (DSF) or Surface Plasmon Resonance (SPR) P2 Identify kinases showing stabilization or binding P1->P2 High concentration single-point screen S1 Isothermal Titration Calorimetry (ITC) or NMR Spectroscopy (e.g., STD-NMR) P2->S1 Triage Hits S2 Confirm direct binding Determine affinity (KD) & stoichiometry S1->S2 Dose-response format X1 X-ray Co-crystallography S2->X1 Prioritize Confirmed Hits X2 Determine atomic-level binding mode Identify interaction points Reveal vectors for optimization X1->X2 High-resolution structure Opt Lead Optimization X2->Opt Inform Chemistry

Caption: A robust, multi-tiered cascade for fragment screening and validation.

Primary Screening: Detecting Binding
  • Methodology: Biophysical methods are essential as functional assays are often not sensitive enough for weak binders.

    • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the change in a protein's melting temperature (Tm) upon ligand binding. It is a rapid, high-throughput method ideal for initial screening. A positive hit is a fragment that causes a significant positive shift in Tm (ΔTm > 2 °C).

    • Surface Plasmon Resonance (SPR): SPR is a label-free technology that detects changes in mass on a sensor surface where the kinase is immobilized. It can confirm binding and provide initial estimates of affinity and kinetics (kon/koff rates). It is highly sensitive and consumes relatively little protein.[1][2]

  • Protocol (DSF):

    • Prepare a master mix of kinase in buffer with a fluorescent dye (e.g., SYPRO Orange).

    • Dispense the mix into a 96- or 384-well PCR plate.

    • Add the fragment (typically at a high concentration, e.g., 200 µM - 1 mM) to each well. Include DMSO-only controls.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C, monitoring fluorescence.

    • Analyze the melt curves to determine the Tm for each well. Hits are identified by a statistically significant increase in Tm compared to controls.

Hit Validation: Confirming and Quantifying
  • Rationale: Hits from primary screens must be validated by an orthogonal method to eliminate false positives. This stage aims to confirm direct binding and accurately measure the binding affinity (KD).

  • Methodology:

    • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics.[3][4][5][6] It directly measures the heat released or absorbed as the fragment binds to the kinase, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy ΔH, and entropy ΔS).[5][6]

    • NMR Spectroscopy: Ligand-observed NMR techniques like Saturation Transfer Difference (STD) or WaterLOGSY are powerful for detecting weak binding in solution without needing to immobilize the protein.[2][7]

  • Protocol (ITC):

    • Prepare solutions of the kinase (e.g., 10-20 µM in the sample cell) and the fragment (e.g., 100-200 µM in the injection syringe) in identical, degassed buffer.

    • Perform a series of small injections (e.g., 2 µL) of the fragment solution into the kinase solution at a constant temperature.

    • Measure the heat change after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to extract the KD, n, and ΔH.

Structural Characterization: Visualizing the Interaction
  • Rationale: Obtaining a high-resolution 3D structure of the fragment bound to the kinase is the most critical step. It provides definitive proof of binding, reveals the precise binding mode, and illuminates the path for structure-based drug design.[8]

  • Methodology: X-ray Co-crystallography

    • This is the most informative technique in FBDD.[9] It reveals the exact orientation of the fragment in the binding pocket, the specific hydrogen bonds, halogen bonds, and hydrophobic interactions it makes, and which vectors are pointing towards solvent-exposed regions, making them ideal for chemical elaboration.

  • Protocol (Crystal Soaking):

    • Grow high-quality crystals of the apo-kinase (the kinase without any ligand bound).

    • Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant buffer.

    • Transfer the apo-crystals into the soaking solution for a defined period (minutes to hours).

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve the structure and analyze the electron density map to confirm the presence and orientation of the bound fragment.

Hit-to-Lead: A Strategy for Fragment Optimization

With a confirmed hit and a co-crystal structure in hand, the goal shifts to optimizing the fragment's weak affinity into the potent and selective binding of a lead compound. This process, known as hit-to-lead, involves iterative cycles of chemical synthesis and biological testing, guided by the structural information.

Structure-Based Growth Strategy

The co-crystal structure of the 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine fragment bound to a target kinase will reveal the orientation of the bromo and chloro substituents. These halogens are ideal vectors for "fragment growing."

  • Vector 1 (C3-Bromo): If the bromine atom points towards an open, solvent-accessible region, it can be replaced with a larger group via Suzuki or Sonogashira coupling to pick up additional interactions.

  • Vector 2 (C5-Chloro): Similarly, the chlorine atom provides another independent vector for chemical elaboration, allowing for systematic exploration of the binding pocket.

Caption: Iterative cycle of structure-guided fragment optimization.

Key Optimization Parameters

During the hit-to-lead process, several parameters must be co-optimized:

ParameterGoalRationale
Potency (IC₅₀/KD) Increase affinity into the nanomolar range.Higher potency translates to lower required therapeutic doses.
Ligand Efficiency (LE) Maintain or improve LE (>0.3 is a common goal).Ensures that affinity gains are not simply due to adding molecular weight, leading to more "drug-like" molecules. LE = -1.4 * log(IC₅₀) / HeavyAtomCount.
Selectivity >100-fold selectivity against related kinases.Minimizes off-target effects and potential toxicity.
Physicochemical Properties Optimize solubility, permeability, and metabolic stability.Crucial for ensuring the compound has favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for in vivo efficacy.

Conclusion

The fragment 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride represents a high-potential starting point for the development of novel kinase inhibitors. Its 2-aminopyridine core is a validated hinge-binder, while its di-halogenation provides both opportunities for affinity-enhancing halogen bonds and orthogonal vectors for rapid, structure-guided optimization. This guide has provided a comprehensive, prospective framework for its evaluation, from a plausible chemical synthesis through a rigorous biophysical screening cascade and onto a clear strategy for hit-to-lead chemistry. By adhering to this scientifically-grounded and self-validating workflow, research teams can systematically and efficiently exploit the potential of this privileged fragment to discover next-generation kinase inhibitors.

References

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.School of Chemical Engineering, Hebei University of Technology.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications.[Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. SpringerLink.[Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central.[Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv.[Link]

  • Fragment Screening. Sygnature Discovery.[Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.[Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. National Institutes of Health (NIH).[Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra.[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.[Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.[Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst.[Link]

  • NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. ResearchGate.[Link]

  • Rational Approaches Towards Lead Optimization of Kinase Inhibitors: The Issue of Specificity. Bentham Science.[Link]

  • X-Ray Crystallography in Drug Discovery. Springer Nature Experiments.[Link]

  • Isothermal titration calorimetry (ITC). Practical Fragments.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.[Link]

  • Fragment-Based Drug Discovery. CHI.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • Fragment-based design of kinase inhibitors: a practical guide. PubMed.[Link]

  • Characterizing Binding Interactions by ITC. TA Instruments.[Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate.[Link]

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Protocols & Analytical Methods

Method

Application and Protocol Guide for the Comprehensive Characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

Abstract This comprehensive guide details the analytical methodologies for the thorough characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a critical chiral intermediate in contemporary pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the analytical methodologies for the thorough characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a critical chiral intermediate in contemporary pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and overall quality of this compound, addressing the stringent requirements of the pharmaceutical industry. This document provides not only step-by-step procedures but also the scientific rationale behind the selection of each analytical technique, empowering researchers to make informed decisions in their laboratory workflows. The methodologies are grounded in established principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Significance of a Well-Characterized Intermediate

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is a substituted pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors for targeted therapies. The pyridine motif is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall stability.[1][2] The presence of halogen atoms and a chiral center in the ethanamine substituent introduces complexity and specificity, which are crucial for its intended biological activity.

Given its role as a precursor to therapeutic agents, the unequivocal characterization of this intermediate is paramount. A comprehensive analytical approach ensures not only the structural integrity of the molecule but also the absence of detrimental impurities that could compromise the safety and efficacy of the final drug product.[3][4] This guide outlines a multi-faceted analytical strategy encompassing chromatographic and spectroscopic techniques to provide a complete profile of the compound.

Analytical Workflow: A Holistic Approach to Characterization

The characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride follows a logical progression, starting from fundamental structural confirmation to detailed purity and chiral analysis. Each step provides a unique piece of information, contributing to a comprehensive understanding of the compound's quality.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Chiral Analysis cluster_3 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC_Purity HPLC-UV (Purity Assay) NMR->HPLC_Purity MS Mass Spectrometry (LC-MS) MS->HPLC_Purity FTIR FTIR Spectroscopy FTIR->HPLC_Purity Impurity_Profiling Impurity Identification (LC-MS/MS) HPLC_Purity->Impurity_Profiling Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC Thermal Thermal Analysis (DSC/TGA) Impurity_Profiling->Thermal Chiral_HPLC->Thermal pKa pKa Determination Thermal->pKa Report Comprehensive Certificate of Analysis pKa->Report Sample Sample Reception Sample->NMR Sample->MS Sample->FTIR

Sources

Application

Application Note: Accelerating Drug Discovery with Fragment-Based Screening Using 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][3] These fragments serve as starting points for the rational design and evolution of potent, selective, and drug-like lead compounds.[4] The core advantage of this approach lies in its ability to more effectively sample chemical space with a smaller library of compounds, often leading to leads with superior physicochemical properties.[1][5]

This application note provides a detailed guide to the principles and practical application of fragment-based screening, using the novel fragment 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride as a representative example. We will explore the rationale behind its selection, detailed protocols for primary and secondary screening, and the subsequent steps of hit validation and optimization.

Featured Fragment: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

The selection of fragments for a screening library is a critical step, guided by principles such as the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1][2] 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is an exemplary fragment that aligns with these principles, offering a unique combination of structural features for exploring protein binding sites.

Physicochemical Properties and Rationale for Use

The substituted pyridine ring provides a rigid scaffold with a defined vector for interaction, while the bromo and chloro substituents offer potential halogen bonding opportunities, a feature of growing importance in drug design. The ethylamine side chain introduces a basic nitrogen atom, capable of forming key hydrogen bonds and salt bridges. The hydrochloride salt form enhances the aqueous solubility of the fragment, which is crucial for many biophysical screening techniques.

PropertyEstimated ValueRationale for Inclusion in a Fragment Library
Molecular Weight 235.51 g/mol (base)Compliant with the "Rule of Three," allowing for significant molecular weight growth during optimization.[2]
cLogP < 3Ensures adequate solubility for biophysical assays and provides a good starting point for developing orally bioavailable drugs.
Hydrogen Bond Donors 2 (amine)Provides key interaction points for target binding.[2]
Hydrogen Bond Acceptors 2 (pyridine nitrogen)Offers additional hydrogen bonding capabilities.[2]
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding.[6]
Structural Features Bromo and Chloro substituentsPotential for halogen bonding, enhancing binding affinity and selectivity.
Pyridine RingA common scaffold in medicinal chemistry, offering favorable ADME properties.[7]

Experimental Workflow: From Fragment Screening to Hit Validation

A typical FBDD campaign follows a structured workflow designed to identify and validate fragment hits efficiently. This process generally involves a primary screen to identify binders, followed by secondary assays to confirm and characterize the interaction.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen Screening Initial Hits Initial Hits Primary Screen->Initial Hits Weak Binders Secondary Assays Secondary Assays Initial Hits->Secondary Assays Confirmation Structural Biology Structural Biology Secondary Assays->Structural Biology Binding Mode Validated Hits Validated Hits Structural Biology->Validated Hits Structure-Based Design Lead Optimization Lead Optimization Validated Hits->Lead Optimization Medicinal Chemistry

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Primary Screening: Identifying Binders with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[8][9] It allows for the real-time detection of binding events and can provide valuable kinetic and affinity data.[10]

Protocol: SPR-Based Primary Screen

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 response units (RU).

    • Use a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding signals.

  • Fragment Preparation:

    • Prepare a stock solution of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride in 100% DMSO.

    • Create a screening concentration of 200 µM in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). It is crucial to assess the solubility of the fragment in the assay buffer.

  • Screening Assay:

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Include buffer-only injections periodically for double referencing.

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data and buffer-only injections from the target flow cell data.

    • Identify initial hits based on a response signal significantly above the background noise.

Hit Validation and Secondary Assays

Positive hits from the primary screen must be validated using orthogonal techniques to eliminate false positives and confirm the binding interaction.[11][5][12]

1. NMR Spectroscopy for Binding Confirmation

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful methods for validating fragment hits.[5]

Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Add 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride to a final concentration of 100-200 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample.

    • Acquire an STD-NMR spectrum with on-resonance saturation of the protein and an off-resonance control.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the difference spectrum confirms that the fragment binds to the target protein.

2. X-ray Crystallography for Structural Elucidation

Determining the crystal structure of the target protein in complex with the fragment is the gold standard for FBDD.[11][13] It provides a detailed, atomic-level view of the binding mode, which is invaluable for structure-based drug design.[11]

Protocol: X-ray Crystallography

  • Co-crystallization or Soaking:

    • Soaking: Soak pre-grown crystals of the target protein in a solution containing a high concentration (e.g., 1-10 mM) of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride.[14]

    • Co-crystallization: Set up crystallization trials with the target protein pre-incubated with the fragment.[14]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Refine the structure and model the fragment into the observed electron density.

From Hit to Lead: The Path Forward

Once a fragment hit is validated and its binding mode is understood, the process of hit-to-lead optimization begins.[4] This involves medicinal chemistry efforts to grow, link, or merge fragments to improve their potency and selectivity while maintaining favorable drug-like properties.[15][16] The detailed structural information obtained from X-ray crystallography is critical in guiding these efforts.

Hit_To_Lead Validated Hit Validated Hit Structure-Based Design Structure-Based Design Validated Hit->Structure-Based Design Fragment Growing Fragment Growing Structure-Based Design->Fragment Growing Fragment Linking Fragment Linking Structure-Based Design->Fragment Linking Fragment Merging Fragment Merging Structure-Based Design->Fragment Merging Potent Lead Compound Potent Lead Compound Fragment Growing->Potent Lead Compound Fragment Linking->Potent Lead Compound Fragment Merging->Potent Lead Compound

Figure 2: Strategies for optimizing fragment hits into lead compounds.

Conclusion

Fragment-based library screening is a powerful and efficient approach for identifying novel starting points for drug discovery. The use of well-characterized and strategically designed fragments, such as 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, coupled with sensitive biophysical screening techniques and robust hit validation workflows, can significantly accelerate the journey from an initial concept to a promising lead compound. This application note provides a comprehensive framework for researchers to design and execute successful FBDD campaigns.

References

  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 60(20), 8349–8363. Retrieved from [Link]

  • Davis, B. J., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 63(13), 6675–6698. Retrieved from [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • XtalPi. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry, 60(20), 8349–8363. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3167. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Retrieved from [Link]

  • Vipergen. (n.d.). DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. Retrieved from [Link]

  • Pathania, R., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1438. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Optimization of Fragment Hits. Retrieved from [Link]

  • Murray, J. B., & Verdon, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 177–187. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • de Kloe, G. E., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17855–17873. Retrieved from [Link]

  • Hubbard, R. E. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. ACS Infectious Diseases, 4(6), 883–892. Retrieved from [Link]

  • Murray, J. B., & Verdon, G. (2025). Fragment-based drug discovery: A graphical review. Acta Crystallographica Section D: Structural Biology, D81(Pt 9), 833-849. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Enhancing the solubility of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride for biological assays

Technical Support Center: Solubility Enhancement for Biological Assays A Guide for Researchers Working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride and Structurally Similar Compounds Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Biological Assays

A Guide for Researchers Working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride and Structurally Similar Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with novel research compounds, using 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride as a representative model of a poorly soluble amine hydrochloride salt. The principles and protocols outlined here are broadly applicable to many small molecules intended for biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a compound fails to dissolve adequately for in vitro studies.

Q1: I have 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride. Why isn't it dissolving in my aqueous buffer, even though it's a salt?

A: While forming a hydrochloride salt is a standard strategy to increase the aqueous solubility of basic compounds, it doesn't guarantee complete solubility, especially for complex molecules.[1] The parent molecule, 1-(3-bromo-5-chloropyridin-2-yl)ethanamine, possesses a halogenated pyridine core. The bromine and chlorine atoms significantly increase the molecule's lipophilicity (hydrophobicity), which counteracts the solubilizing effect of the hydrochloride salt. The overall aqueous solubility is a balance between the hydrophilic salt group and the hydrophobic core. If the latter is dominant, the compound will remain poorly soluble.

Q2: What is the first and most critical step I should take to improve its solubility in an aqueous medium?

A: The first step is to investigate the effect of pH. As an amine hydrochloride, the compound is the salt of a weak base and a strong acid. Its solubility is highly pH-dependent.[2] In acidic conditions, the amine group is protonated (R-NH3+), which is the more soluble, ionic form.[3] As the pH increases towards and beyond the compound's pKa (the pH at which the protonated and neutral forms are in equal concentration), the amine will be deprotonated to its free base form (R-NH2), which is significantly less soluble and may precipitate. Therefore, maintaining a sufficiently acidic pH is crucial.

Q3: My assay requires a near-neutral pH (e.g., pH 7.4). How can I keep my compound in solution?

A: This is a classic challenge. If pH adjustment alone is not an option, you must turn to formulation strategies. The most common approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a high-concentration stock solution. This stock is then diluted into the final aqueous assay buffer.

  • Mechanism: The organic co-solvent disrupts the structure of water, reducing its polarity and making it a more favorable environment for the hydrophobic regions of your compound.[4]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most widely used co-solvents for in vitro assays.[5][6]

Important: Always prepare the high-concentration stock in 100% co-solvent first, then dilute it into the buffer. Never add co-solvent to an aqueous suspension of the compound, as this is far less effective.

Q4: I'm using a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What is happening and what should I do?

A: This indicates that the final concentration of your compound in the aqueous medium exceeds its thermodynamic solubility limit, even with the small amount of DMSO present. The DMSO concentration in the final assay medium is typically kept low (ideally ≤0.1% for sensitive cells, up to 0.5-1% for robust cell lines) to avoid solvent-induced artifacts or cytotoxicity.[7][8][9]

Troubleshooting Steps:

  • Lower the Final Concentration: Determine if your assay can be performed at a lower, more soluble concentration of the compound.

  • Increase Co-solvent (with caution): Test if a slightly higher—but still biologically tolerated—final DMSO concentration (e.g., increasing from 0.1% to 0.25%) keeps the compound in solution. Always run a vehicle control with the same final DMSO concentration to check for solvent effects on your assay.[7][10]

  • Use Advanced Solubilizers: If the above fails, you may need to incorporate solubilizing excipients like surfactants or cyclodextrins.

Q5: When should I consider using surfactants or cyclodextrins?

A: Consider these advanced solubilizers when pH control and co-solvents are insufficient, or when the required co-solvent concentration is toxic to your biological system.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can be used at low concentrations.[11][12][13][14] Above their critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[15] This is generally more suitable for cell-free assays, as surfactants can disrupt cell membranes.[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug from water and increasing its apparent solubility.[18][19][20] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have significantly enhanced aqueous solubility and are commonly used in formulations.

Part 2: Systematic Troubleshooting Guide

Use this guide when initial attempts to dissolve the compound have failed. It provides a logical workflow to identify and solve the solubility issue.

Workflow for Troubleshooting Solubility Issues

Caption: Workflow for preparing and using a DMSO stock solution.

Procedure:

  • Accurately weigh the compound into a sterile, appropriate-sized tube (e.g., microcentrifuge tube).

  • Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex thoroughly. If dissolution is slow, use a brief sonication in a water bath. [21]

  • Visually confirm that the solution is completely clear with no visible particulates.

  • Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. [21]

  • Store aliquots at -20°C or -80°C, protected from light.

  • For the assay, thaw an aliquot and dilute it directly into the final aqueous medium, ensuring rapid and vigorous mixing to prevent precipitation.

Co-solvent Selection and Assay Limits:

Co-SolventTypical Stock Conc.Recommended Final Assay Conc.Notes
DMSO 10 - 100 mM≤ 0.1% (Primary/Sensitive Cells)<[9]br>≤ 0.5% (Robust Cell Lines) [21]Powerful solvent, but can have biological effects. [7][10]Always include a vehicle control.
Ethanol 10 - 50 mM≤ 0.5% Generally less toxic than DMSO but also a less powerful solvent for many compounds. [5]Can affect cell membranes.
PEG 400 Varies≤ 1.0% A polymer, can be useful but may increase viscosity.
NMP Varies≤ 0.5% N-Methyl-2-pyrrolidone. A strong solvent, use with caution and check for assay compatibility.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of a compound-cyclodextrin inclusion complex to enhance aqueous solubility.

Mechanism: The hydrophobic compound partitions into the nonpolar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains solubility in water. [20]

Materials:

  • Your compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired buffer

  • Vortexer, shaker, sonicator

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or buffer). Warming slightly can help dissolve the cyclodextrin.

  • Add the weighed compound directly to the HP-β-CD solution. It is often better to add the solid compound to the cyclodextrin solution rather than the other way around.

  • Mix vigorously for several hours (or overnight) at room temperature. The complexation process can be slow. A shaker or rotator is ideal.

  • Sonication can be used intermittently to aid in dispersion and complexation.

  • After mixing, centrifuge the solution at high speed to pellet any uncomplexed, undissolved compound.

  • The clear supernatant is your stock solution of the drug-cyclodextrin complex.

  • Determine the concentration of the dissolved drug in the supernatant analytically (e.g., by HPLC). This is your actual stock concentration.

  • This stock can then be sterile-filtered and diluted into the final assay medium.

References

  • Høyland, J. D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(9), e0137435. Available at: [Link]

  • Hollebeeck, S., et al. (2011). Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model. Toxicology Letters, 206(3), 268-275. Available at: [Link]

  • Sharma, P., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1144. Available at: [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Chemistry Course Materials. Available at: [Link]

  • Khan, M. S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7858. Available at: [Link]

  • Furuishi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2428. Available at: [Link]

  • Serajuddin, A. T. M. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 38(3), 241-262. Available at: [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Mura, P. (2014). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 19(11), 18454-18471. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(3), 131-137. Available at: [Link]

  • Malcom Nobre on ResearchGate. (2024). Answer to "Peptide solvent for cell-based Assay?". Available at: [Link]

  • Nguyen, S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(5), 3747-3754. Available at: [Link]

  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. ResearchGate. Available at: [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 9(4), 1333-1342. Available at: [Link]

  • Darabi, F. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Friedman, T. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Bogardus, J. B., & Blackwood, R. K. (1979). Solubility of minocycline hydrochloride. Journal of Pharmaceutical Sciences, 68(2), 188-194. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Bisconti, M., et al. (2021). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences, 22(16), 8895. Available at: [Link]

  • Science.gov. (n.d.). non-ionic surfactant tween: Topics. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Al-Marzouqi, A. H., et al. (2008). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 67-79. Available at: [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Polysorbate 80. Available at: [Link]

  • Fiol, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of Pharmaceutical and Biomedical Analysis, 145, 842-847. Available at: [Link]

  • G-Biosciences. (2020). What's the Difference Between Tween 20 and Tween 80? Available at: [Link]

  • Li, S., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Pharmaceutics, 5(4), 508-524. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Purity of Synthesized 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediate compounds is paramount. The purity of these building blocks direct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediate compounds is paramount. The purity of these building blocks directly influences the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive, multi-faceted approach to confirming the purity of a critical intermediate, 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride. We will compare and contrast orthogonal analytical techniques, providing the causal logic behind their selection and presenting detailed, field-proven protocols.

The quality of pharmaceutical intermediates is not merely a matter of achieving a high percentage in a single assay; it is about building a comprehensive analytical picture that leaves no room for doubt. Regulatory bodies like the FDA and EMA have stringent requirements for purity, making a robust analytical strategy essential for successful drug development.[1]

The Orthogonal Analytical Strategy: A Foundation of Trust

A self-validating system for purity confirmation relies on the principle of orthogonality, where multiple analytical techniques based on different chemical and physical principles are employed.[2] For a molecule like 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a combination of chromatography and spectroscopy is indispensable.[2]

Here, we compare the roles of four primary techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity assessment.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural elucidation and confirmation.[4][5]

  • Mass Spectrometry (MS): Essential for molecular weight verification and impurity identification.[6]

  • Elemental Analysis (EA): Provides fundamental confirmation of the empirical formula.[7]

The following diagram illustrates the logical workflow for integrating these techniques to build a comprehensive purity profile.

Caption: Integrated workflow for purity confirmation.

Comparative Analysis of Core Techniques

The choice of analytical method is driven by the specific information required. HPLC excels at separating and quantifying impurities, while NMR provides detailed structural information.[3][8] MS confirms the molecular identity, and EA validates the elemental composition.[6][9]

Analytical MethodParameter MeasuredTypical SpecificationKey AdvantagesLimitations
Reversed-Phase HPLC Chemical Purity (area %)≥98.0%High resolution and sensitivity for separating impurities.[3][10]May not separate all co-eluting impurities or detect non-UV active compounds.
¹H and ¹³C NMR Structural Confirmation & Impurity IDConforms to reference structureProvides unambiguous structural information and can identify and quantify impurities.[4][5][11]Less sensitive than HPLC for trace impurity detection.
Mass Spectrometry (MS) Molecular WeightMatches theoretical mass ± 5 ppmHighly sensitive and specific for molecular weight confirmation and impurity identification.[6][12]Isomeric impurities may not be differentiated without fragmentation.
Elemental Analysis (EA) Elemental Composition (%C, H, N, Cl, Br)±0.4% of theoretical valuesConfirms the empirical formula, providing a fundamental check of purity.[7][13][14]Does not provide information on the nature of impurities.

Comparative Data: Target Compound vs. Alternative

To illustrate the application of these techniques, we present hypothetical data for our target compound and a common alternative, (R)-1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

Parameter1-(3-Bromo-5-chloropyridin-2-yl)ethanamine HCl(R)-1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-amine HCl[15]
HPLC Purity (254 nm) 99.2%98.7%
Major Impurity 0.3% (Unidentified, RRT 1.15)0.6% (Starting Material, RRT 0.85)
¹H NMR Conforms to structureConforms to structure
MS (m/z) [M+H]⁺ 252.95 (Calculated: 252.94)220.99 (Calculated: 220.98)
Elemental Analysis (%C) 32.50 (Theoretical: 32.65)32.85 (Theoretical: 32.90)

This comparison highlights how a multi-technique approach provides a detailed purity profile, enabling confident assessment of different chemical entities.

Experimental Protocols

Reproducible and accurate data depend on meticulously executed protocols.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the routine quality control of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Mass Spectrometry (MS) Protocol
  • Instrumentation: LC-MS system with Electrospray Ionization (ESI).

  • Ionization Mode: Positive.[6]

  • Scan Range: m/z 100-500.

  • Sample Infusion: Introduce the sample solution from the HPLC protocol directly into the mass spectrometer.

Elemental Analysis (EA) Protocol
  • Instrumentation: CHN Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are separated and quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen. Halogen content is determined by titration or ion chromatography.

Impurity Identification and Characterization

When an impurity is detected, a systematic approach is necessary for its identification.

Impurity_Investigation A Impurity Detected in HPLC > 0.1% B LC-MS Analysis A->B C Hypothesize Structure based on MS data B->C D Isolate Impurity (Prep-HPLC) C->D E Structural Elucidation by NMR D->E F Confirm Structure E->F G Synthesize Reference Standard F->G H Quantify and Report G->H

Caption: Decision tree for impurity investigation.

This structured approach ensures that any significant impurities are not only detected but also fully characterized, which is a critical step in process optimization and for regulatory submissions.[16]

Conclusion

Confirming the purity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride requires a scientifically rigorous and multi-faceted analytical strategy. A combination of chromatographic and spectroscopic techniques provides a robust and self-validating assessment of purity.[2] While HPLC is the cornerstone for quantitative analysis, orthogonal methods like NMR, MS, and Elemental Analysis are essential for unambiguous structural confirmation and a comprehensive understanding of the material's composition.[2][3] By employing this integrated approach, researchers and drug developers can ensure the quality and consistency of this vital intermediate, paving the way for the successful synthesis of safe and effective pharmaceuticals.

References

  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent. Available from: [Link]

  • Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. ACS Publications. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available from: [Link]

  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Waters Corporation. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

  • Elemental Analysis: Empirical and Molecular Formulas. YouTube. Available from: [Link]

  • Combustion and Elemental Analysis. University of Calgary. Available from: [Link]

  • Identifying and elucidating impurity species. RSSL. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]

  • Determining Empirical and Molecular Formulas. OpenStax. Available from: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]

  • ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available from: [Link]

  • Quantitative Mass Spectrometry Service. BioPharmaSpec. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available from: [Link]

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Validation

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride vs other substituted pyridines in synthesis

A-Comparative-Guide-to-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine-Hydrochloride-in-Modern-Synthesis A Senior Application Scientist's Field Guide to a Versatile Pyridine Building Block In the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

A-Comparative-Guide-to-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine-Hydrochloride-in-Modern-Synthesis

A Senior Application Scientist's Field Guide to a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their prevalence in FDA-approved drugs highlights their importance.[1] Among the vast array of available building blocks, multi-halogenated pyridines offer a unique platform for creating molecular complexity through sequential, site-selective reactions. This guide provides an in-depth comparison of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride , a highly functionalized building block, with other substituted pyridines, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile: The Strategic Advantage of Orthogonal Halogens

The core value of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine lies in its trifecta of functional groups, each with distinct and exploitable reactivity:

  • The 3-Bromo Position: This is the primary site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is significantly more reactive towards oxidative addition by a Palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility.

  • The 5-Chloro Position: The less reactive C-Cl bond provides a second, latent handle for functionalization. After the C-Br bond has been selectively reacted, more forcing reaction conditions or different catalytic systems can be employed to engage the C-Cl bond.

  • The 2-Ethanamine Group: This primary amine serves as a crucial point for diversification, readily undergoing reactions like amide bond formation, reductive amination, and sulfonylation. Its position ortho to the pyridine nitrogen can influence reactivity through steric and electronic effects.

This inherent, differential reactivity between the two halogen atoms allows for a programmed, regioselective synthesis, a highly desirable feature for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery.

Comparative Analysis in Key Synthetic Transformations

The true measure of a building block is its performance in the flask. Here, we compare the title compound to other common pyridine scaffolds in the context of the most critical bond-forming reactions.

Regioselective Cross-Coupling: A Tale of Two Halogens

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for forming C-C bonds.[2] The success of this reaction hinges on the oxidative addition of a palladium catalyst to the carbon-halogen bond.[3] The general reactivity trend for aryl halides is I > Br > Cl.[4] This principle is the key to the selective functionalization of di- or polyhalogenated pyridines.

Comparison Scenario:

  • Target Compound: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

  • Alternative 1: 2,6-Dichloropyridine

  • Alternative 2: 2,6-Dibromopyridine

With 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine , a chemist can confidently target the 3-position for an initial Suzuki coupling, leaving the 5-chloro group untouched for a subsequent, different coupling reaction. For instance, a Suzuki coupling can be performed at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond under different conditions.

In contrast, with 2,6-dibromopyridine , while mono-functionalization is possible, achieving high selectivity can be challenging, often leading to mixtures of mono- and di-substituted products.[5][6] The similar reactivity of the two C-Br bonds makes selective reaction difficult.[6] With 2,6-dichloropyridine , the C-Cl bonds are less reactive, requiring more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands), which can limit functional group tolerance.[3][5][6]

The use of mixed halides, as in the title compound, is a well-established strategy to engineer site-selectivity and override the intrinsic electronic biases of the pyridine ring.[4]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the selective coupling at the 3-bromo position.

Materials:

  • 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, the arylboronic acid, and Na₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-Dioxane/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst under the inert atmosphere.[2]

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Bond Formation: The Influence of the Pyridine Core

The 2-ethanamine side chain is a versatile handle for introducing diversity. Amide coupling is a common transformation used to link fragments in drug discovery programs.[7][8]

Comparison Scenario:

  • Target Compound: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

  • Alternative 3: 3-Aminomethylpyridine

  • Alternative 4: 4-Picolylamine

The primary amine of the title compound is positioned at the α-carbon of the ethyl group, which is attached to the sterically hindered C2 position of the pyridine ring. This can influence the kinetics of amide coupling compared to less hindered alternatives like 3-aminomethylpyridine. However, standard coupling reagents like HATU or EDC/HOBt are generally effective.[8]

The electronic nature of the pyridine ring also plays a role. The electron-withdrawing nature of the nitrogen and halogen atoms in the title compound reduces the basicity (and nucleophilicity) of the amine compared to a simple alkylamine. This effect is less pronounced than in 2-aminopyridine itself but should be considered when selecting coupling conditions.

G

Data Summary: A Head-to-Head Comparison

Feature1-(3-Bromo-5-chloropyridin-2-yl)ethanamine2,6-Dibromopyridine2,4-Dichloropyridine3-Aminomethylpyridine
Primary Use Sequential cross-coupling, scaffold diversificationSymmetrical or statistical cross-couplingCross-coupling (less reactive), SNArAmide coupling, linker introduction
Key Advantage Orthogonal reactivity (Br vs. Cl)High reactivity in cross-couplingLow cost, C4 reactivity in SNAr[9]Simple, unhindered amine
Cross-Coupling High regioselectivity at C-BrLow regioselectivityRequires forcing conditionsNot applicable
Amine Reactivity Good, subject to steric/electronic effectsNot applicableNot applicableHigh, standard primary amine
Synthetic Steps Multi-step synthesisFewer steps typicallyFewer steps typicallyCommercially available

Case Study: Application in Kinase Inhibitor Synthesis

Substituted pyridine cores are ubiquitous in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the ATP-binding site.[10] The ability to precisely place substituents in three-dimensional space is critical for achieving potency and selectivity.

The structural motif of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine is highly relevant to this field. For example, in the synthesis of TrkA kinase inhibitors, di-substituted imidazo[4,5-b]pyridines are potent scaffolds.[11] The synthesis often starts from a di- or tri-substituted pyridine, such as 3-nitro-2,6-dichloropyridine, and involves sequential substitution reactions.[11] Our title compound provides a chiral amine and orthogonal handles, allowing for the rapid generation of a library of analogues to probe the pharmacophore. The bromine at C3 can be used to introduce a phenyl or other aryl group that projects into a solvent-exposed region, while the chlorine at C5 can be substituted to modulate solubility or interact with a different pocket. The ethanamine group can be acylated to form a bond with a group extending towards the ribose pocket.

G

Conclusion and Future Outlook

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is more than just another substituted pyridine. It is a strategically designed building block that offers a pre-installed solution to the common synthetic challenge of regioselectivity. Its key advantage lies in the differential reactivity of its bromine and chlorine substituents, enabling chemists to perform sequential cross-coupling reactions with a high degree of control. While simpler pyridines like 2,6-dibromopyridine or 3-aminomethylpyridine have their place for more straightforward synthetic targets, the title compound excels in the construction of complex, highly decorated molecules essential for modern drug discovery.[12] For researchers aiming to build diverse libraries and finely tune molecular properties, the control offered by this building block provides a significant experimental advantage.

References

  • MySkinRecipes. (n.d.). 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride.
  • Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • NIH. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Retrieved from [Link]

  • NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

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Comparative

The Synergy of Prediction and Proof: A Guide to In Silico Modeling and Experimental Validation in Drug Discovery

In the relentless pursuit of novel therapeutics, the journey from a promising idea to a clinically viable drug is fraught with challenges, high costs, and a significant rate of attrition.[1] Traditional drug discovery pi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the journey from a promising idea to a clinically viable drug is fraught with challenges, high costs, and a significant rate of attrition.[1] Traditional drug discovery pipelines have long been characterized by extensive and often inefficient experimental screening. However, the advent of powerful computational techniques, collectively known as in silico modeling, has revolutionized this landscape. By harnessing the power of predictive algorithms and molecular simulations, researchers can now navigate the vast chemical space with greater precision, accelerating the identification and optimization of potential drug candidates.[2]

This guide provides an in-depth exploration of the symbiotic relationship between in silico modeling and experimental validation. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical insights and detailed protocols to bridge the gap between computational prediction and tangible experimental data. We will delve into the core in silico methodologies, elucidate the experimental techniques for their validation, and present a clear comparison of their performance, all while emphasizing the scientific rationale that underpins this integrated approach.

The Digital Crucible: Core In Silico Modeling Techniques

In silico drug design encompasses a range of computational methods that predict the interaction between a small molecule (a potential drug) and a biological target (typically a protein). The choice of method depends on the available information about the target and the specific question being addressed.[3]

Molecular Docking: Predicting the Perfect Fit

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It is instrumental in virtual screening, where large libraries of compounds are computationally screened to identify those with the highest likelihood of binding to a target protein.[6] The output of a docking simulation is a "docking score," a numerical value that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.[7]

The fundamental principle of molecular docking lies in two key components: a search algorithm that generates various possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[4]

Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules

While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[8][9] This allows for a more detailed understanding of the stability of the protein-ligand complex, conformational changes that may occur upon binding, and the role of solvent molecules.[8] MD simulations are particularly valuable for refining the results of molecular docking and for calculating binding free energies, which can provide a more accurate prediction of binding affinity.[10] However, it's important to note that MD simulations are computationally intensive and cannot typically model chemical reactions involving bond breaking.[11]

Quantitative Structure-Activity Relationship (QSAR): Finding Patterns in the Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity.[12] By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.[12] This is particularly useful in lead optimization, where the goal is to systematically modify a hit compound to improve its potency and other properties.[13] QSAR is also widely used in toxicology to predict the potential adverse effects of chemicals.[12]

From Bytes to Bench: Experimental Validation as the Ground Truth

In silico predictions, no matter how sophisticated, are ultimately hypotheses that must be tested and validated through rigorous experimentation.[9] Experimental validation provides the "ground truth" that confirms or refutes the computational predictions, guiding the next steps in the drug discovery process.

Biophysical Assays: Quantifying the Interaction

Biophysical assays directly measure the binding of a ligand to a target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics. These methods are essential for validating the hits identified through virtual screening.[14]

  • Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free technique that measures biomolecular interactions in real-time.[15] It provides data on the association (on-rate) and dissociation (off-rate) of a ligand, from which the binding affinity (KD) can be calculated.[16] While powerful, SPR does have limitations, such as the potential for target inactivation upon immobilization and non-specific binding.[15][17]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18]

Cell-Based Assays: Assessing Functional Effects

Cell-based assays evaluate the effect of a compound on living cells, providing insights into its biological activity in a more physiologically relevant context.[19]

  • Cell Viability Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells and are commonly used to assess the cytotoxicity of a compound. A reduction in cell viability in the presence of the compound can indicate a desired anti-cancer effect or an unwanted toxic side effect.[3]

  • Functional Assays: These assays are designed to measure a specific biological response that is modulated by the target of interest. For example, if the target is an enzyme, a functional assay would measure the inhibition of that enzyme's activity in the presence of the compound.

In Vivo Studies: The Ultimate Test in a Living System

In vivo studies in animal models are a critical step in preclinical drug development, providing information on the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of a drug candidate in a whole organism.[1][20]

  • Efficacy Studies: These studies assess the ability of a drug candidate to produce the desired therapeutic effect in an animal model of the disease. For example, in oncology, this often involves treating mice with tumor xenografts and measuring the inhibition of tumor growth.[21]

  • Toxicology Studies: Toxicology studies are designed to identify potential adverse effects of a drug candidate. These can range from acute toxicity studies, where a single high dose is administered, to sub-chronic and chronic studies involving repeated dosing over a longer period.[22][23]

The Integrated Drug Discovery Workflow

The true power of in silico modeling and experimental validation lies in their integration into a cohesive and iterative workflow. This synergistic approach allows for a more efficient and data-driven drug discovery process.

Integrated_Drug_Discovery_Workflow Integrated Drug Discovery Workflow cluster_in_silico In Silico Phase cluster_experimental Experimental Phase Target_ID Target Identification & Validation Virtual_Screening Virtual Screening (Molecular Docking) Target_ID->Virtual_Screening Identified Target Hit_Prioritization Hit Prioritization (Scoring, MD Simulations) Virtual_Screening->Hit_Prioritization Potential Hits Biophysical_Assays Biophysical Assays (SPR, ITC) Hit_Prioritization->Biophysical_Assays Top-Ranked Hits QSAR_Modeling QSAR & ADMET Prediction Lead_Optimization Lead Optimization QSAR_Modeling->Lead_Optimization Optimized Leads Cell_Based_Assays Cell-Based Assays (Viability, Functional) Biophysical_Assays->Cell_Based_Assays Validated Hits Cell_Based_Assays->Lead_Optimization Active Compounds In_Vivo_Studies In Vivo Studies (Efficacy, Toxicology) In_Vivo_Studies->QSAR_Modeling Feedback Loop In_Vivo_Studies->Biophysical_Assays Feedback Loop In_Vivo_Studies->Cell_Based_Assays Feedback Loop Lead_Optimization->QSAR_Modeling Structure-Activity Data Lead_Optimization->In_Vivo_Studies Lead Candidate

Caption: An integrated workflow demonstrating the iterative cycle between in silico prediction and experimental validation.

Comparing Predictions with Reality: Data-Driven Insights

The ultimate measure of an in silico model's utility is its ability to accurately predict experimental outcomes. Below are comparative tables showcasing the correlation between computational predictions and experimental data from published studies.

Table 1: Molecular Docking Scores vs. Experimental Binding Affinities
CompoundDocking Score (kcal/mol)Experimental IC50 (nM)Reference
Compound A-8.6954[24]
Compound B-6.75100,000[24]
Compound C-9.03Low nM[24]
Compound D-7.02High nM[24]
Compound E-7.4150[25]
Compound F-6.8890[25]

Note: A lower docking score and a lower IC50 value both indicate stronger binding.

Table 2: QSAR Predicted vs. Experimental Toxicity (LD50)
CompoundPredicted LD50 (mg/kg)Experimental LD50 (mg/kg)Reference
Chemical 1350420[12]
Chemical 212001500[12]
Chemical 37590[12]
Chemical 425002200[12]

Note: LD50 is the lethal dose for 50% of the test population; a lower value indicates higher toxicity.

These tables illustrate that while there is often a good correlation between in silico predictions and experimental results, it is not always a perfect one-to-one relationship.[24][25] This underscores the importance of using computational models as a tool for prioritization and hypothesis generation, rather than a replacement for experimental validation.[6]

Experimental Protocols: A Practical Guide

To facilitate the implementation of a robust validation strategy, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[19]

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a drug candidate in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[21]

  • Tumor Growth Monitoring: Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).[26]

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the drug candidate to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.[21]

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.[26][27]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.[21]

The Hit-to-Lead Optimization Workflow

Following the initial identification of "hits" from a screening campaign, the hit-to-lead (H2L) process aims to optimize these initial compounds into more potent and drug-like "leads." This iterative process heavily relies on the interplay between computational modeling and experimental testing.

Hit_to_Lead_Workflow Hit-to-Lead Optimization Workflow Hit_Confirmation Hit Confirmation (Biophysical & Cell-Based Assays) SAR_Analysis Structure-Activity Relationship (SAR) Analysis (In Silico & Experimental) Hit_Confirmation->SAR_Analysis Analogue_Design Analogue Design (Computational Chemistry) SAR_Analysis->Analogue_Design Lead_Series_Selection Lead Series Selection SAR_Analysis->Lead_Series_Selection Promising Analogues Synthesis Chemical Synthesis Analogue_Design->Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity, ADME) Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Analysis Iterative Optimization

Caption: A flowchart illustrating the iterative nature of the hit-to-lead optimization process.

The Future is Integrated: The Rise of AI and Machine Learning

Conclusion

The integration of in silico modeling and experimental validation represents a paradigm shift in drug discovery. This synergistic approach allows for a more rational, efficient, and cost-effective path to identifying and developing new therapeutics. By leveraging the predictive power of computational methods to guide and prioritize experimental efforts, researchers can navigate the complexities of drug discovery with greater confidence and a higher probability of success. As we continue to refine both our computational models and our experimental techniques, the future of drug discovery will undoubtedly be one of ever-closer collaboration between the digital and the biological realms.

References

  • A Guide to In Silico Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES - upums. (n.d.). Retrieved January 23, 2026, from [Link]

  • Artificial intelligence in drug discovery and development - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride
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1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride
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